2-(2-chlorophenyl)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)acetamide
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Description
2-(2-chlorophenyl)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications
Oxidation Reactivity and Synthetic Routes
The study of oxidation reactivity channels for related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, highlights synthetic routes and chemical oxidation processes, potentially applicable for modifying or synthesizing derivatives of the target compound for various applications, including materials science and chemical synthesis (Pailloux et al., 2007).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on bioactive benzothiazolinone acetamide analogs explores their photovoltaic efficiency and ligand-protein interactions, suggesting potential applications in renewable energy technologies and biomedicine. These findings could inform research on the target compound's use in dye-sensitized solar cells and its biological interactions (Mary et al., 2020).
Polyimides and Poly(amide-imide) Synthesis
The synthesis and characterization of new, thermally stable polyimides and a poly(amide-imide) based on related oxadiazole compounds indicate potential applications in polymer science, particularly for materials requiring high thermal stability and specific mechanical properties (Mansoori et al., 2012).
Corrosion Inhibition
Studies on acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors suggest applications in materials science, specifically for protecting metals from corrosion in various environments. This research could guide the development of corrosion-inhibiting coatings or treatments involving the target compound (Yıldırım & Cetin, 2008).
Molecular Docking and Drug Design
The investigation of compounds for their binding interactions with Cyclooxygenase 1 (COX1) through molecular docking studies, as seen with certain benzothiazolinone acetamide analogs, highlights potential applications in drug design and discovery. This approach could be relevant for assessing the target compound's therapeutic potential or for designing novel pharmaceuticals (Mary et al., 2020).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-18-9-5-4-8-16(18)12-20(27)23-17-10-11-26(13-17)14-19-24-21(28-25-19)15-6-2-1-3-7-15/h1-9,17H,10-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBZVUMHPZQFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC=C2Cl)CC3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.